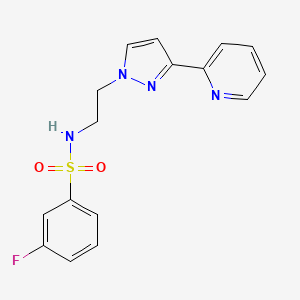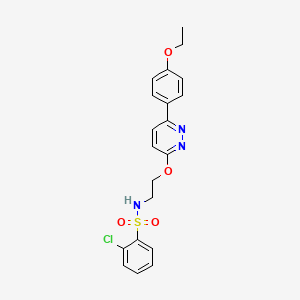![molecular formula C22H17FN4O2S B2873095 1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848766-64-3](/img/structure/B2873095.png)
1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline is an important chemical moiety that has been the subject of extensive research due to its wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Synthesis Analysis
Quinoxaline and its derivatives can be synthesized through various methods. There has been a significant effort in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be modified by adding different functional groups. For example, benzyl, 4-fluorobenzyl, and pentafluorobenzyl groups can be used as side chains at the pyrrolic N-atom position of the N-annulated perylene diimide chromophore .Chemical Reactions Analysis
Quinoxaline and its derivatives have been shown to exhibit a wide range of chemical reactivities. This has led to their use in the design and development of numerous bioactive molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structures. For example, quinoxaline at room temperature is typically a colorless to pale-yellow solid. It possesses a high melting point of 26–28 °C and a boiling point of 218-220 °C .Wissenschaftliche Forschungsanwendungen
Antitumor Activities
New imidazo[1,2-a]quinoxaline analogues, related to the chemical structure of interest, have been synthesized and evaluated for their antitumor activities. These compounds exhibited significant growth inhibition of A375 cells in vitro, showcasing high activities compared to references like imiquimod and fotemustine. This underscores the potential of such compounds in cancer research, particularly for the development of new therapeutic agents against human melanoma (Deleuze-Masquefa et al., 2009).
GABAA/Benzodiazepine Receptor Activity
Imidazo[1,5-a]quinoxaline amides and carbamates, structurally related to the compound , have been identified as compounds that bind with high affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies, indicating their potential utility in neurological research and development of treatments for disorders involving the GABAA receptor (Tenbrink et al., 1994).
Synthesis and Functionalization Techniques
Research has also focused on the synthesis and functionalization of 4-substituted imidazo[1,2-a]quinoxalines, providing a concise approach to the structural modification of these compounds. Such methodologies are crucial for the development of derivatives with enhanced or specialized biological activities, indicating the broad utility of the core structure in pharmaceutical and medicinal chemistry (Lamberth, 1999).
Antioxidant and DNA Protection Properties
Another intriguing application area is the synthesis of imidazo[1,2-a]quinoxalines through double Groebke reactions, which have shown inhibitory effects on radicals and DNA oxidation. Such properties indicate the potential for these compounds in protecting against oxidative stress and DNA damage, relevant for developing therapies for diseases caused by oxidative stress and for enhancing the understanding of DNA protection mechanisms (Chen & Liu, 2016).
Fluorescence and Chemical Sensing
The fluorescence properties of imidazoquinoxalines derivatives have been explored, with findings that certain phenyl substituents significantly affect their fluorescence response. This research suggests applications in developing fluorescence-based sensors or probes for chemical and biological systems, highlighting the versatility of the imidazoquinoxaline scaffold in analytical chemistry (Patinote et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c23-17-12-10-16(11-13-17)14-26-15-27(30(28,29)18-6-2-1-3-7-18)22-21(26)24-19-8-4-5-9-20(19)25-22/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEMAPQLZFJFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

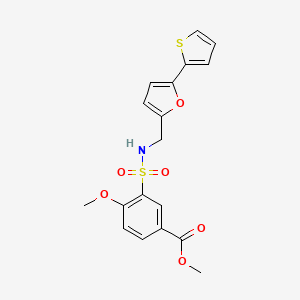
![3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2873013.png)
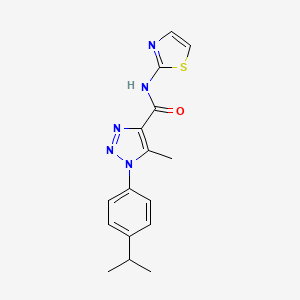
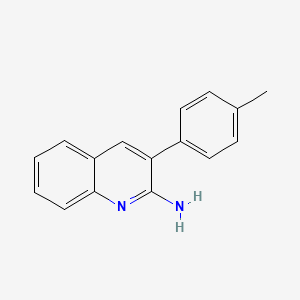

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2873019.png)

![N,6-dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873021.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2873028.png)
